4-(Aminomethyl)-2-fluoro-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-fluoro-5-methoxyaniline is an organic compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-fluoro-5-methoxyaniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring. The aminomethyl group can be added through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaCNBH_3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are essential to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as NaBH_4 and lithium aluminum hydride (LiAlH_4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-(Aminomethyl)-2-fluoro-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-fluoro-5-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)pyridine
- Aminomethylphosphonic acid
Uniqueness
4-(Aminomethyl)-2-fluoro-5-methoxyaniline is unique due to the presence of both a fluorine atom and a methoxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C8H11FN2O |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-(aminomethyl)-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,4,10-11H2,1H3 |
InChI Key |
JUVWTUZDHZDQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.